Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an amino group, and the compound is further modified with an ethyl group. This compound is often used in biochemical research due to its structural similarity to glucose and its ability to interact with various biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Introduction of Amino Group: The protected glucose is then reacted with ammonia or an amine to introduce the amino group at the second carbon.
Ethylation: The amino group is then ethylated using ethyl halides under basic conditions.
Deprotection: The acetyl groups are removed to yield the free hydroxyl groups.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The compound is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often use halides or other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a model compound for studying glucose transport and metabolism in cells.
Industry: The compound is used in the production of glycosylated compounds for various applications.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride involves its interaction with glucose transporters and enzymes involved in carbohydrate metabolism. The compound mimics glucose and can be transported into cells via glucose transporters. Once inside the cell, it can participate in various metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride
- 2-Amino-2-deoxy-D-glucose
- N-Alkyl derivatives of diosgenyl 2-amino-2-deoxy-b-D-glucopyranoside
Uniqueness
Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride is unique due to its ethyl group, which can influence its interaction with biological molecules compared to other similar compounds. This structural modification can affect its solubility, transport, and metabolic pathways, making it a valuable tool in biochemical research.
Biological Activity
Ethyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (also referred to as Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl) is a synthetic monosaccharide derivative with notable biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.
Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl has the molecular formula C9H19ClN2O5 and a molecular weight of approximately 174.14 g/mol. It is characterized by its solubility in water and acidic conditions, making it suitable for various biochemical applications, including drug development and synthesis of glycosylated compounds.
Antimicrobial Activity
Research indicates that Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for several derivatives, indicating their potency against specific pathogens.
Table 1: Antimicrobial Activity of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Derivatives
Compound Name | Target Organism | MIC (mg/L) |
---|---|---|
Ethyl derivative | Staphylococcus aureus | 4 |
Ethyl derivative | Escherichia coli | 8 |
Diosgenyl derivative | Enterococcus faecalis | 4 |
Diosgenyl derivative | Klebsiella pneumoniae | 16 |
The above table summarizes the antimicrobial efficacy of various derivatives of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl, demonstrating its potential as an antimicrobial agent in pharmaceutical applications.
The biological mechanisms underlying the antimicrobial activities of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl are still being investigated. However, studies suggest that its structure allows for effective interaction with bacterial cell membranes, leading to disruption and subsequent cell death. The presence of the amino group is crucial for its activity, as modifications to this group can significantly alter its effectiveness .
Case Studies
In a study examining the cytotoxic effects of various derivatives on B cell chronic leukemia, it was found that certain N-alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside exhibited strong apoptotic effects on B cells. This suggests potential therapeutic applications in cancer treatment . Additionally, the compound's ability to induce apoptosis in cancer cells highlights its relevance in developing anticancer therapies.
Structural Comparisons
Comparative studies with structurally similar compounds reveal unique aspects of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl:
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-2-deoxy-β-D-glucopyranoside HCl | Methyl group instead of ethyl | Different solubility properties |
Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside | Contains diosgenin moiety | Exhibits distinct pharmacological activities |
Glucosamine | Lacks ethyl group | More widely studied for anti-inflammatory effects |
This comparison underscores the significance of the ethyl substitution in influencing solubility and reactivity compared to other compounds.
Properties
Molecular Formula |
C8H18ClNO5 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-2-13-8-5(9)7(12)6(11)4(3-10)14-8;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5-,6-,7-,8-;/m1./s1 |
InChI Key |
ZRZDMGYKPPJXLF-TVLNMICESA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.